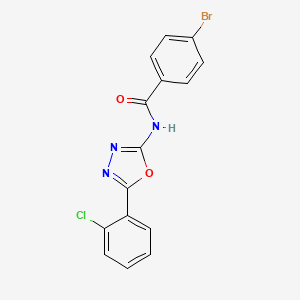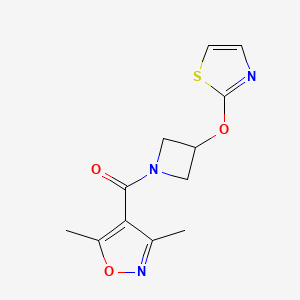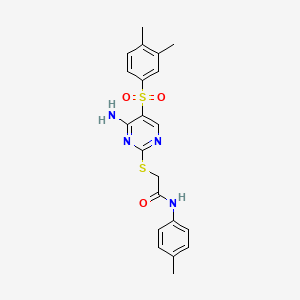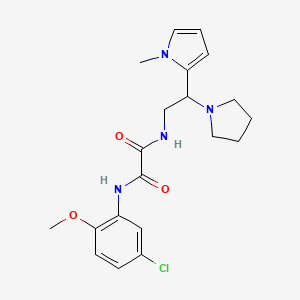![molecular formula C21H17NO5S B2953948 Ethyl 3-(benzo[d][1,3]dioxole-5-carboxamido)-5-phenylthiophene-2-carboxylate CAS No. 922031-96-7](/img/structure/B2953948.png)
Ethyl 3-(benzo[d][1,3]dioxole-5-carboxamido)-5-phenylthiophene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains a benzo[d][1,3]dioxole moiety, which is an organic compound with the formula C6H4O2CH2 . It’s a benzene derivative and a heterocyclic compound containing the methylenedioxy functional group . The compound also contains a carboxamide group, which is a functional group derived from carboxylic acid where the hydroxyl group has been replaced by an amine .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, benzo[d][1,3]dioxole compounds can be synthesized from catechol with disubstituted halomethanes . The carboxamide group can be introduced through various methods, including the reaction of a carboxylic acid with an amine .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The benzo[d][1,3]dioxole moiety would contribute a bicyclic structure, while the carboxamide and phenylthiophene groups would add additional complexity .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by its functional groups. For example, the benzo[d][1,3]dioxole moiety might undergo electrophilic aromatic substitution reactions . The carboxamide group could participate in various reactions, such as hydrolysis .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the benzo[d][1,3]dioxole moiety is a colorless liquid . The carboxamide group could influence the compound’s solubility and reactivity .Wissenschaftliche Forschungsanwendungen
Photophysical Properties and Singlet Oxygen Activation
Research on similar ethyl carboxylate compounds, such as Ethyl 2-Arylthiazole-5-carboxylates, has explored their photophysical properties. These compounds have shown potential in photochemical reactions and singlet oxygen activation, indicating their usefulness in photo-oxidation processes and possibly in photodynamic therapy (Amati et al., 2010).
Synthesis of Conformationally Restricted Dopamine Analogues
Ethyl 3,4-dimethoxyphenyl(phenyl)acetate, a compound with a similar structure, has been utilized in the synthesis of conformationally restricted dopamine analogues. These analogues have potential applications in neuropharmacology and the study of dopamine-related disorders (Gentles et al., 1991).
Investigation of Rotational, Vibrational, and Transitional Spectra
The study of ethyl-4-(3-(benzo[d]1,3di-oxole-5-carboxamido)phenyl)1,2,3,4-tetrahydro-6-methyl-2-oxopyrimidine-5-carboxylate (BCOP), a compound with a similar structure, focused on its rotational, vibrational, and transitional spectra. Such studies are vital for understanding the molecular properties of new organic molecules, which can be crucial in the development of materials for electronic and photonic applications (Adaikalaraj et al., 2018).
Metal-Organic Frameworks and Luminescence Studies
Research on carboxylate-assisted ethylamide metal–organic frameworks highlights the potential of similar ethyl carboxylate compounds in creating materials with unique structural and luminescent properties. These materials could have applications in sensing, catalysis, and light-emitting devices (Sun et al., 2012).
Biological Activity and Antimicrobial Evaluation
Studies have been conducted on similar ethyl carboxylate compounds to assess their biological activity, including antimicrobial properties. This research is important for the development of new pharmaceutical agents with potential applications in treating infections (Zykova et al., 2016).
Wirkmechanismus
Target of Action
Benzodioxol derivatives have been reported to exhibit antidiabetic and anticancer activities, suggesting that they may target enzymes or receptors involved in these diseases.
Mode of Action
Benzodioxol derivatives have been shown to inhibit α-amylase , an enzyme that plays a crucial role in carbohydrate metabolism. This suggests that the compound may interact with its targets, leading to changes in their function and subsequent biological effects.
Biochemical Pathways
The inhibition of α-amylase suggests that it may affect carbohydrate metabolism
Result of Action
Benzodioxol derivatives have been shown to exhibit antidiabetic and anticancer activities. In particular, some benzodioxol derivatives have demonstrated potent α-amylase inhibition , which could lead to a reduction in blood glucose levels. Additionally, some compounds have shown significant activity against various cancer cell lines .
Biochemische Analyse
Biochemical Properties
Similar compounds have been shown to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific biochemical context and the other molecules present .
Cellular Effects
Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
Related compounds have been shown to have varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .
Eigenschaften
IUPAC Name |
ethyl 3-(1,3-benzodioxole-5-carbonylamino)-5-phenylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO5S/c1-2-25-21(24)19-15(11-18(28-19)13-6-4-3-5-7-13)22-20(23)14-8-9-16-17(10-14)27-12-26-16/h3-11H,2,12H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOEDQJCGWUNDFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-3-fluoro-4-methoxybenzene-1-sulfonamide](/img/structure/B2953867.png)




![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(p-tolyl)urea](/img/structure/B2953875.png)



![N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2953880.png)



